4-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17821603
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3O |
|---|---|
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 4-methyl-1-[2-(oxolan-3-yl)ethyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H17N3O/c1-8-6-13(12-10(8)11)4-2-9-3-5-14-7-9/h6,9H,2-5,7H2,1H3,(H2,11,12) |
| Standard InChI Key | YSVQFNHPKXLJQA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1N)CCC2CCOC2 |
Introduction
4-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine is a complex organic compound featuring a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, and an oxolane (tetrahydrofuran) moiety. This compound is identified by its CAS number, 1780735-70-7 . The presence of the oxolane group enhances its solubility and reactivity in various chemical environments.
Synthesis Methods
The synthesis of 4-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methylpyrazole with appropriate alkylating agents that introduce the oxolane group. Specific synthetic routes may vary based on the availability of reagents and desired conditions for yield and purity.
Synthesis Steps
-
Starting Materials: 4-Methylpyrazole and an alkylating agent containing the oxolane moiety.
-
Reaction Conditions: Typically involves basic conditions to facilitate the alkylation reaction.
-
Purification: May involve chromatography or crystallization to achieve high purity.
Potential Applications
This compound has potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure and reactivity make it a candidate for further research into biological activities and as an intermediate in the synthesis of more complex molecules.
Applications Table
| Field | Potential Use |
|---|---|
| Medicinal Chemistry | Biological activity studies |
| Organic Synthesis | Intermediate for complex molecules |
| Research | Studies on chemical reactivity and properties |
Biological Activity Table
| Activity | Related Pyrazole Derivatives |
|---|---|
| Anticancer | Inhibit cancer cell growth |
| Antimicrobial | Effective against bacterial strains |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume